(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

CAS No.: 488703-59-9

Cat. No.: VC2443966

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 488703-59-9 |

|---|---|

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 g/mol |

| IUPAC Name | (1R,2R)-2-carbamoylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6-/m1/s1 |

| Standard InChI Key | LNNRRNLGMOUZCT-PHDIDXHHSA-N |

| Isomeric SMILES | C1CC[C@H]([C@@H](C1)C(=O)N)C(=O)O |

| SMILES | C1CCC(C(C1)C(=O)N)C(=O)O |

| Canonical SMILES | C1CCC(C(C1)C(=O)N)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

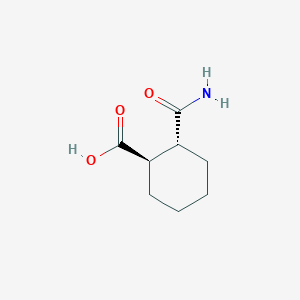

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is characterized by its cyclohexane backbone bearing two key functional groups: a carbamoyl group and a carboxylic acid group. The compound's stereochemistry is particularly notable, featuring two stereocenters with the (1R,2R) configuration, which distinguishes it from other stereoisomers and contributes significantly to its chemical behavior and applications .

Chemical Identifiers

The compound can be identified through various standardized chemical identifiers, as detailed in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 488703-59-9 |

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 g/mol |

| IUPAC Name | (1R,2R)-2-carbamoylcyclohexane-1-carboxylic acid |

| InChI | InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6-/m1/s1 |

| InChIKey | LNNRRNLGMOUZCT-PHDIDXHHSA-N |

| SMILES | C1CCC@HC(=O)O |

The compound has also been referenced under alternative names including "(R,R)-2-Carbamoylcyclohexanecarboxylic acid" and "trans-2-Carbamoylcyclohexanecarboxylic acid," reflecting its trans configuration on the cyclohexane ring .

Structural Features

The structure exhibits several key features that determine its chemical behavior:

-

A cyclohexane ring serving as the core scaffold

-

Two functional groups in trans positions relative to each other:

-

A carbamoyl group (–CONH₂)

-

A carboxylic acid group (–COOH)

-

Physical and Chemical Properties

Physical Properties

While specific physical data for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is limited in the literature, information can be extrapolated from related compounds. Based on structural similarities with (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid, which has a melting point of 184°C, this compound likely exhibits comparable thermal properties .

The compound typically presents as a white to off-white solid at room temperature, with specific properties including:

-

Physical state: Solid

-

Appearance: White to off-white crystalline powder

-

Solubility: Limited solubility in water; better solubility in polar organic solvents like acetone, methanol, and DMSO

Chemical Properties and Reactivity

The chemical behavior of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is primarily determined by its two functional groups:

-

The carboxylic acid group (–COOH) exhibits typical acidic properties with a predicted pKa value similar to other cyclohexanecarboxylic acids (approximately 4.2-4.8)

-

The carbamoyl group (–CONH₂) can participate in hydrogen bonding interactions, making it valuable for biological applications

-

The compound can undergo various transformations including:

-

Esterification of the carboxylic acid group

-

Dehydration of the carbamoyl group to form nitriles

-

Reduction to form corresponding amino alcohols

-

Conversion to various amide derivatives

-

The trans configuration of the functional groups minimizes steric hindrance, potentially enhancing reactivity in certain chemical transformations compared to cis stereoisomers .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid typically involves carefully controlled reactions to ensure stereoselectivity and high optical purity. Several approaches are documented in the literature:

Resolution of Racemic Mixtures

One common approach involves the resolution of racemic trans-2-carbamoylcyclohexanecarboxylic acid using chiral resolving agents:

-

Preparation of racemic trans-cyclohexane-1,2-dicarboxylic acid via hydrogenation of phthalic acid

-

Selective conversion of one carboxylic acid group to a carbamoyl group

-

Resolution using chiral amines such as R-(+)-α-methylbenzylamine

-

Isolation of the desired (1R,2R) enantiomer through selective crystallization

From Chiral Starting Materials

Alternatively, the compound can be synthesized starting from enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid:

-

Selective activation of one carboxylic acid group using coupling reagents

-

Conversion to a carbamoyl group via reaction with ammonia or ammonium salts

-

Purification to obtain the final product

Asymmetric Synthesis

More advanced methods employ asymmetric synthesis techniques:

-

Catalytic asymmetric hydrogenation of appropriately substituted cyclohexene derivatives

-

Use of chiral catalysts to control stereochemistry during key bond-forming steps

-

Introduction of the carbamoyl and carboxylic acid groups under controlled conditions

Industrial Production

Industrial-scale production typically employs methods that are optimized for higher yields and purity:

-

Large-scale catalytic processes with carefully controlled reaction conditions

-

Resolution of enantiomers using efficient chiral separation techniques

-

Multiple purification steps including recrystallization and chromatography to achieve high enantiomeric purity (typically >98% ee)

Applications in Research and Development

Pharmaceutical Applications

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid serves as a valuable intermediate in pharmaceutical development due to its well-defined stereochemistry and functional group arrangement:

-

As a building block for active pharmaceutical ingredients (APIs) that require specific stereochemical configurations

-

In the development of enzyme inhibitors and receptor modulators

-

As a precursor for drugs targeting metabolic disorders and other pathologies

The specific stereochemistry of the compound is crucial for these applications, as it directly influences the binding affinity and specificity of the resulting drug molecules, potentially enhancing efficacy while reducing side effects.

Applications in Organic Synthesis

The compound's value in organic synthesis extends beyond pharmaceutical applications:

-

As a chiral auxiliary in asymmetric synthesis

-

As a scaffold for constructing more complex molecules with defined stereochemistry

-

In the development of chiral catalysts

The presence of two reactive functional groups allows for selective transformations, making the compound versatile in multi-step synthetic pathways.

Biological Activity and Structure-Activity Relationships

Structure-Activity Relationships

Comparison with structurally related compounds provides insights into structure-activity relationships:

-

The related compound VU0155041 ((1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexanecarboxylic acid) demonstrates activity as a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4)

-

Studies of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers show that the (1R,2S) configuration exhibits higher potency compared to the (1S,2R) enantiomer

-

These findings highlight the importance of both stereochemistry and functional group arrangement in determining biological activity

This comparative analysis suggests potential applications for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid or its derivatives in neurological research and drug development.

Comparative Analysis with Related Compounds

Stereoisomers

The properties of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid can be better understood by comparing it with its stereoisomers:

The trans configuration in (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid results in the functional groups being positioned on opposite sides of the cyclohexane ring, which affects conformational stability and reactivity patterns .

Structurally Related Compounds

Several structurally related compounds provide further context for understanding the properties of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid:

-

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid: Contains a methyl ester instead of a carbamoyl group, affecting hydrogen bonding capabilities and reactivity

-

(1R,2R)-1,2-Cyclohexanedicarboxylic acid: Contains two carboxylic acid groups, exhibiting different solubility and acidic properties

-

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid: Features a more complex N-cyclohexyl carbamoyl group with different steric properties

These structural variations highlight how seemingly minor modifications can significantly alter chemical behavior and potential applications.

Quality Control and Analysis

Analytical Methods

The quality and purity of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid can be assessed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR provides information about hydrogen environments

-

¹³C NMR confirms carbon framework and functional groups

-

2D NMR techniques help confirm stereochemical assignments

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Enables determination of enantiomeric purity

-

Can detect the presence of stereoisomeric contaminants

-

-

Polarimetry:

-

Measures optical rotation to confirm absolute stereochemistry

-

Helps assess enantiomeric purity

-

-

Mass Spectrometry:

Current Research and Future Perspectives

Recent Advances

Recent research involving (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid and related compounds has focused on several areas:

-

Development of more efficient synthetic routes with improved stereoselectivity

-

Application as building blocks in the synthesis of complex bioactive molecules

-

Exploration of potential biological activities, particularly in enzyme inhibition and receptor modulation

Future Research Directions

Several promising research directions emerge from the current understanding of this compound:

-

Development of novel derivatives with enhanced biological activities

-

Exploration of applications in catalysis and asymmetric synthesis

-

Investigation of potential therapeutic applications based on structure-activity relationships established with similar compounds

-

Implementation of more sustainable and scalable synthetic methods

These research directions highlight the continuing relevance of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid in chemical and pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume